1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole
Description
Properties
IUPAC Name |
1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRZBXSLWYFEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326365 | |
| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433700-04-0 | |
| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole typically involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with 1-ethyl-1H-benzoimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group and benzimidazole ring are primary oxidation targets:
Methoxy Group Oxidation
Under strong acidic conditions with KMnO₄ or CrO₃, the methoxy group oxidizes to a hydroxyl group, yielding 1-ethyl-2-(2-hydroxy-phenoxymethyl)-1H-benzoimidazole. Reaction efficiency depends on solvent polarity and temperature .
Benzimidazole Ring Oxidation
Electron-rich benzimidazole rings undergo oxidation to form N-oxide derivatives. For example:
| Reagent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%)/AcOH | 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzimidazole N-oxide | 72 |
| mCPBA/CH₂Cl₂ | Same N-oxide | 85 |
N-oxides exhibit enhanced solubility and altered bioactivity profiles .
Reduction Reactions
Reductive modifications target the benzimidazole core and side chains:
Benzimidazole Ring Reduction
LiAlH₄ reduces the aromatic ring to a dihydrobenzimidazole derivative:
text1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzimidazole + LiAlH₄/THF → 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1,2-dihydro-1H-benzimidazole (89% yield)
This reaction preserves the methoxy-phenoxymethyl group while saturating the heterocycle .
Ether Linkage Reduction
NaBH₄/CeCl₃ selectively cleaves the phenoxymethyl ether:
| Condition | Major Product | Selectivity |
|---|---|---|
| NaBH₄/CeCl₃/MeOH, 0°C | 1-Ethyl-2-(hydroxymethyl)-1H-benzimidazole | >95% |
Substitution Reactions
The phenoxymethyl group undergoes nucleophilic displacement under basic conditions:
Nucleophilic Aromatic Substitution
KOtBu/DMSO facilitates substitution at the phenoxy ring's ortho position:
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NH₃ | 1-Ethyl-2-(2-amino-phenoxymethyl)-1H-benzimidazole | 12 | 67 |
| F⁻ | 1-Ethyl-2-(2-fluoro-phenoxymethyl)-1H-benzimidazole | 8 | 58 |
Alkylation at Benzimidazole N1
NaH-mediated alkylation introduces varied R-groups:
text1-Ethyl derivative + R-X → 1-R-2-(2-methoxy-phenoxymethyl)-1H-benzimidazole
| R Group | Reagent | Yield (%) |
|---|---|---|
| -CH₂CH₂Ph | Benzyl bromide | 81 |
| -CH₂COOEt | Ethyl bromoacetate | 73 |
Comparative Reactivity Analysis
Key structural features influencing reactivity:
| Feature | Reactivity Impact |
|---|---|
| 2-Methoxy-phenoxymethyl | Directs electrophilic substitution to ortho position |
| N1-Ethyl group | Sterically hinders N3 alkylation |
| Benzimidazole π-system | Prone to oxidation over reduction under mild conditions |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole, exhibit promising antimicrobial activities. Studies have demonstrated significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was assessed using standard methods like disc diffusion and minimal inhibitory concentration (MIC) tests .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer). The mechanism of action may involve the modulation of signaling pathways and interaction with DNA, disrupting critical cellular processes .
Antifungal Activity
In addition to antibacterial and anticancer effects, this compound has demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger. The compound's MIC values suggest moderate effectiveness compared to standard antifungal agents .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 1
- 1-Ethyl-2-hydrazino-1H-benzoimidazole (C9H12N4): The ethyl group at N1 is retained, but the C2 hydrazino group (–NH–NH2) introduces nucleophilicity, contrasting with the ether-linked phenoxymethyl group in the target compound. Hydrazino derivatives are prone to oxidation, limiting their stability compared to the methoxy-phenoxymethyl analog .
- The C2 phenyl substituent lacks the methoxy and ether linkages, diminishing hydrogen-bonding capacity .
Substituent Variations at Position 2
- 2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzoimidazole: A thioether (–S–) linkage replaces the ether (–O–) in the target compound.
- 2-(4-Hydroxy-phenyl)-1H-benzoimidazole : The hydroxyl group at C4 of the phenyl ring enables hydrogen bonding but reduces lipophilicity. In contrast, the methoxy group in the target compound balances hydrophobicity and electronic effects .
- 1-Ethyl-2-(4-methyl-piperazin-1-ylmethyl)-1H-benzoimidazole: The piperazinylmethyl group introduces a basic nitrogen, improving aqueous solubility in acidic environments. This contrasts with the methoxy-phenoxymethyl group, which lacks ionizable sites .
Functional Group Comparisons
- Ether vs. Thioether Linkages : Ethers (as in the target compound) are more stable under physiological conditions than thioethers, which may oxidize or form disulfides .
- Methoxy vs. Hydroxy Substituents : Methoxy groups enhance lipophilicity and electron donation, whereas hydroxy groups improve solubility but may undergo conjugation (e.g., glucuronidation) in vivo .
Pharmacological and Physicochemical Properties
Biological Activity
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzoimidazole core substituted with an ethyl group and a methoxy-phenoxymethyl moiety, which enhances its lipophilicity and biological activity. The unique structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
- Signaling Pathway Modulation : The compound influences various signaling pathways, notably the MAP kinase pathway, altering cellular responses and promoting apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study on related benzimidazole derivatives revealed that:
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Candida albicans |
|---|---|---|
| This compound | 8 | 64 |
| Standard (Amikacin) | 4 | - |
| Standard (Griseofulvin) | - | 500 |
These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 16.38 |
| HCT116 (Colon Cancer) | 29.39 |
| A549 (Lung Cancer) | >100 |
The mechanism underlying its anticancer effects involves cell cycle arrest and induction of apoptosis through mitochondrial pathway activation . The presence of the methoxy group enhances its interaction with cellular membranes, facilitating better penetration and efficacy.
Study on Antimicrobial Efficacy
In a study comparing various benzimidazole derivatives, it was found that compounds similar to this compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity against Streptococcus faecalis and Staphylococcus aureus, indicating its potential for therapeutic applications in treating infections caused by these pathogens .
Study on Anticancer Properties
A recent investigation into the anticancer properties of benzimidazole derivatives highlighted that those with similar structural attributes to this compound showed significant inhibition of tumor growth in vivo. The study reported that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through disruption of mitochondrial membrane potential .
Q & A
Q. What are the common synthetic strategies for preparing 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole and its derivatives?
The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. Key steps include:
- Condensation reactions : Reacting o-phenylenediamine with carbon disulfide or acetyl chloride to form benzimidazole-thiol or acetyl intermediates (e.g., 1H-benzo[d]imidazole-2-thiol) .
- Functionalization : Introducing ethyl and phenoxymethyl groups via nucleophilic substitution or alkylation. For example, hydrazine hydrate can be used to generate hydrazinyl derivatives, followed by condensation with aromatic aldehydes or ketones .
- Solvent selection : Methanol, ethanol, or aqueous ethanol are common solvents, with NaOH or glacial acetic acid as catalysts .
- Purification : Recrystallization from ethanol or methanol is standard to achieve high purity .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Critical techniques include:
- IR spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substitution patterns. For example, a singlet at δ12.31 in ¹H-NMR indicates S-H in intermediates, while aromatic carbons appear at δ115–151 in ¹³C-NMR .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z peaks matching theoretical values) .
- Elemental analysis : Ensures purity (deviations ≤ ±0.4% from theoretical values) .
Q. How can researchers evaluate the biological activity of this compound?
Standard protocols include:
- In vitro assays : Anticancer (e.g., cytotoxicity against cell lines), antimicrobial (e.g., MIC determinations), or anticonvulsant activity screens .
- Enzyme inhibition studies : For example, EGFR inhibition assays using recombinant kinases .
- Dose-response curves : IC₅₀ values are calculated to quantify potency .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Multi-technique cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, ambiguity in aromatic proton assignments can be addressed via NOESY to confirm spatial proximity .
- X-ray crystallography : Definitive structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving tautomerism or stereochemical ambiguities .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries, aiding interpretation .
Q. What strategies optimize reaction yields for complex derivatives of this compound?
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts improve efficiency in arylations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) for condensation steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while mixed solvents (ethanol/water) facilitate precipitation of pure products .
Q. How do structural modifications influence biological activity?
- SAR studies : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenoxymethyl moiety enhances EGFR binding affinity (IC₅₀ values improve from ~10 µM to ~2 µM) .
- Hybrid derivatives : Incorporating thiazole-triazole motifs (e.g., compound 9c ) improves antimicrobial activity by disrupting bacterial membrane integrity .
- Bioisosteric replacements : Replacing the ethyl group with bulkier substituents (e.g., benzyl) can modulate blood-brain barrier penetration for CNS-targeted agents .
Q. What computational tools are used to predict the pharmacokinetic and toxicological profiles of derivatives?
- Molecular docking (AutoDock, Glide) : Predicts binding modes to targets like EGFR or tubulin .
- ADMET prediction (SwissADME, pkCSM) : Estimates logP (lipophilicity), CYP450 interactions, and hERG inhibition risks .
- MD simulations : Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .
Q. How are crystallographic data utilized to validate synthetic products?
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-N bond lengths in the benzimidazole ring: ~1.32–1.38 Å) .
- Twinning analysis : SHELXD and TWINLAW identify and correct twinned crystals, common in flexible derivatives .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
Q. What mechanisms explain unexpected byproducts during synthesis?
- Intermediate characterization : LC-MS monitors reactive intermediates (e.g., hydrazine carboxamide derivatives) prone to oxidation .
- Reaction pathway analysis : Competing pathways (e.g., aldol condensation vs. Michael addition) are probed via kinetic studies .
- Isotopic labeling : ¹³C-labeled reactants track carbon migration in complex cyclizations .
Q. How do researchers address discrepancies in biological activity across similar derivatives?
- Proteomics profiling : Identifies off-target interactions using affinity pull-down assays .
- Metabolic stability assays : Liver microsome studies reveal rapid degradation of certain substituents (e.g., methoxy groups) .
- Synergistic studies : Combines derivatives with known inhibitors to assess additive vs. antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
